molecular formula C7H15ClO3 B162462 3-Chloro-1,1-diethoxy-propan-2-ol CAS No. 125781-03-5

3-Chloro-1,1-diethoxy-propan-2-ol

Cat. No.: B162462
CAS No.: 125781-03-5
M. Wt: 182.64 g/mol
InChI Key: NMEDRIAZFORLQA-UHFFFAOYSA-N
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Description

3-Chloro-1,1-diethoxy-propan-2-ol is an organic compound with the molecular formula C7H15ClO3 and a molecular weight of 182.65 g/mol . It is a colorless to pale yellow liquid that is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1,1-diethoxy-propan-2-ol can be synthesized through the reaction of 3-chloropropionaldehyde with ethanol in the presence of an acid catalyst . The reaction involves the formation of an acetal intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,1-diethoxy-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1,1-diethoxy-propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1,1-diethoxy-propan-2-ol involves its reactivity with nucleophiles and oxidizing agents. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo oxidation to form aldehydes and carboxylic acids, which can further participate in various biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,1-diethoxy-propan-2-ol is unique due to its acetal structure, which provides stability and reactivity under specific conditions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

3-chloro-1,1-diethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEDRIAZFORLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(CCl)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444312
Record name 3-chloro-1,1-diethoxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125781-03-5
Record name 3-chloro-1,1-diethoxy-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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